3-IODO-L-TYROSINE METHYL ESTER HYDROCHLORIDE

Descripción

Systematic Nomenclature and Synonyms

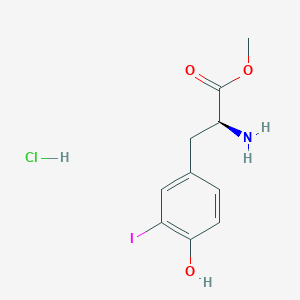

The compound is systematically designated as methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate hydrochloride (IUPAC name). Common synonyms include:

- 3-Iodo-L-tyrosine methyl ester hydrochloride

- (S)-Methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate hydrochloride

- L-Tyrosine, 3-iodo-, methyl ester, hydrochloride

CAS identifiers: 79677-58-0 (hydrochloride salt) and 70277-02-0 (non-hydrochloride methyl ester).

| Synonym | CAS Number | Molecular Formula |

|---|---|---|

| 3-Iodo-L-Tyrosine methyl ester hydrochloride | 79677-58-0 | C₁₀H₁₃ClINO₃ |

| Methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride | 79677-58-0 | C₁₀H₁₃ClINO₃ |

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₃ClINO₃ corresponds to a molecular weight of 357.57 g/mol , derived from:

- Carbon (C): 10 atoms

- Hydrogen (H): 13 atoms

- Iodine (I): 1 atom (127.90 u)

- Nitrogen (N): 1 atom

- Oxygen (O): 3 atoms

- Chlorine (Cl): 1 atom (35.45 u)

The non-hydrochloride methyl ester (C₁₀H₁₂INO₃) has a molecular weight of 321.11 g/mol .

Crystallographic Structure and Conformational Analysis

The hydrochloride salt features:

- L-configuration at the chiral center (C2) due to the stereochemical descriptor (S).

- Aromatic ring with iodine at position 3 and hydroxyl at position 4.

- Methyl ester group at the C-terminal carboxylate.

- Chloride counterion balancing the protonated amine.

While direct crystallographic data for the hydrochloride is limited, structural analogs (e.g., L-tyrosine methyl ester hydrochloride) exhibit hydrogen-bonding networks involving the amine, hydroxyl, and chloride ions. The iodine atom introduces steric bulk and electronic effects, influencing conformational stability.

Spectroscopic Characterization

NMR Spectroscopy

1H NMR (D₂O or CDCl₃):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic protons (H5, H2, H6) | 6.8–7.2 | m | 4-Hydroxy-3-iodophenyl ring |

| CH₂ (C3) | 3.0–3.2 | t | Propanoate backbone |

| Methyl ester (-OCH₃) | 3.8–3.9 | s | Methyl group |

| NH₃⁺ (ammonium) | 2.5–3.0 | br s | Protonated amine |

Data inferred from related compounds (e.g., 3-iodo-L-tyrosine methyl ester).

13C NMR:

Infrared (IR) Spectroscopy

Key absorption bands:

Tautomeric and Stereochemical Considerations

- Stereochemistry: The (S) configuration at C2 is critical for biological relevance, as L-amino acids are standard in peptide synthesis.

- Tautomerism:

- Phenolic O–H: Stabilized in the hydrochloride form due to protonation of the amino group, reducing keto-enol tautomerism.

- Amine: Protonated as NH₃⁺ in the hydrochloride salt, eliminating zwitterionic tautomerism.

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO3.ClH/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6;/h2-4,8,13H,5,12H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYPOKVFIQWUNE-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)I)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)O)I)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClINO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Iodo-L-tyrosine methyl ester hydrochloride (3-Iodo-L-Tyr-OMe·HCl) is a halogenated derivative of the amino acid tyrosine, characterized by the presence of an iodine atom at the third position of its aromatic ring. This modification enhances its biological activity and therapeutic potential, particularly in the fields of oncology and neurology. The compound is soluble in water due to its hydrochloride form, which aids in its application across various biological studies.

The compound has a molecular formula of C_10H_12ClI N_2O_3 and a CAS number of 79677-58-0. Its synthesis typically involves the iodination of L-tyrosine methyl ester, followed by purification processes that ensure high yields and purity, making it suitable for research and pharmaceutical applications .

Biological Activity

3-Iodo-L-Tyrosine methyl ester hydrochloride exhibits a range of biological activities, primarily through its interactions with various biological targets:

- Thyroid Hormone Modulation : The compound has shown potential in influencing thyroid hormone synthesis, which is critical in metabolic regulation. Iodinated tyrosines are known to play a role in the biosynthesis of thyroid hormones, suggesting that 3-Iodo-L-Tyr-OMe may affect thyroid function directly .

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer activity by modulating signaling pathways related to cell growth and apoptosis. Research suggests that derivatives of iodinated tyrosines can inhibit cancer cell proliferation through mechanisms involving reactive oxygen species (ROS) and apoptosis induction .

- Neurotransmitter Interaction : Given its structural similarity to naturally occurring neurotransmitters, 3-Iodo-L-Tyr-OMe may interact with receptors involved in neurotransmission, potentially affecting neurological functions .

The precise mechanisms through which 3-Iodo-L-Tyrosine methyl ester hydrochloride exerts its biological effects include:

- Enzyme Interaction : Studies have indicated that it may interact with enzymes involved in thyroid hormone metabolism and neurotransmitter synthesis. This interaction is crucial for understanding its therapeutic effects .

- Reactive Oxygen Species Generation : The compound's ability to generate ROS may contribute to its anticancer effects by promoting oxidative stress within cancer cells, leading to cell death .

Case Studies

Several studies have investigated the biological activity of 3-Iodo-L-Tyrosine methyl ester hydrochloride:

- Uptake Studies in Cell Lines : Research involving Chinese hamster ovary (CHO-K1) cells demonstrated that co-administration of L-tyrosine esters significantly enhanced the uptake of iodinated tyrosine analogs, indicating a potential mechanism for increased bioavailability and efficacy in therapeutic applications .

- In Vivo Models : Animal studies have shown that iodinated tyrosines can be used as tracers in imaging techniques such as SPECT (Single Photon Emission Computed Tomography), providing insights into their metabolic pathways and potential therapeutic roles .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Iodo-L-tyrosine methyl ester hydrochloride is primarily studied for its role in drug development. Its structure allows it to act as a precursor for various biologically active compounds. The halogenation of tyrosine residues, such as in 3-iodo-L-tyrosine, can significantly influence the biological activity of peptides and proteins. This has implications for designing new therapeutic agents targeting diseases linked to tyrosine metabolism.

Case Study: Parkinson's Disease

Research has indicated that excess amounts of 3-iodo-L-tyrosine can induce Parkinson-like features in experimental models. In a study involving mice, high concentrations of 3-iodo-L-tyrosine inhibited the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine biosynthesis. This inhibition led to abnormal aggregation of α-synuclein and loss of dopaminergic neurons, mimicking Parkinson's disease pathology . These findings suggest that while 3-iodo-L-tyrosine has potential therapeutic applications, it also poses risks if not carefully regulated.

Neurobiology

The neurobiological implications of 3-iodo-L-tyrosine methyl ester hydrochloride are significant due to its effects on neurotransmitter synthesis. The compound's ability to inhibit tyrosine hydroxylase directly affects dopamine levels in the brain, which is crucial for understanding neurodegenerative diseases.

Experimental Findings

In experimental setups using cultured substantia nigra neurons and other neural systems, 3-iodo-L-tyrosine was found to cause the aggregation of proteins associated with neurodegeneration. This highlights the need for further investigation into how this compound can be utilized or modified for therapeutic purposes while mitigating its adverse effects .

Synthetic Organic Chemistry

In synthetic organic chemistry, 3-iodo-L-tyrosine methyl ester hydrochloride serves as a valuable intermediate for synthesizing various compounds. Its synthesis involves several steps that allow for modifications that enhance its utility in creating more complex molecules.

Synthesis Methodology

Recent patents have detailed methods for synthesizing 3-iodo-L-tyrosine methyl ester through innovative approaches that improve yield and purity while reducing environmental impact . These methods often involve protecting group strategies that facilitate selective reactions, making it easier to produce derivatives with specific functionalities.

Applications in Imaging Techniques

Another notable application of 3-iodo-L-tyrosine derivatives is in medical imaging. Compounds like 123I-3-iodo-α-methyl-L-tyrosine are used in SPECT imaging to visualize tumor metabolism and assess tissue viability . The incorporation of iodine isotopes makes these compounds suitable for radiolabeling, enhancing their utility in diagnostic imaging.

Summary Table of Applications

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues of Iodinated Tyrosine Derivatives

The following table summarizes key structural and functional differences:

Key Observations:

- Esterification vs. Carboxylic Acid : The methyl ester group in the target compound increases lipophilicity compared to MIT, enhancing membrane permeability and stability against enzymatic degradation .

- Salt Form : The hydrochloride salt improves aqueous solubility, a critical factor for in vitro assays and synthetic applications .

- α-Methylation (IMT) : The α-methyl group in IMT prevents transamination, reducing metabolic breakdown and prolonging its utility in SPECT imaging .

Table 2: Comparative Physicochemical Properties

| Property | 3-Iodo-L-Tyrosine | 3-Iodo-L-α-Methyltyrosine (IMT) | 3-Iodo-L-Tyrosine Methyl Ester HCl | O-Me-3-Iodo-L-Tyrosine |

|---|---|---|---|---|

| Lipophilicity (LogP) | 1.2 | 1.8 | 2.5 | 3.1 |

| Solubility in Water | Low | Moderate | High (due to HCl salt) | Low |

| Metabolic Stability | Low (rapid deiodination) | High (resistant to deiodination) | Moderate | High |

| Brain Uptake (Mouse) | 0.5% ID/g | 2.5% ID/g | Not reported | 5.0% ID/g |

Key Findings:

- Lipophilicity Trends : O-Methylation and esterification significantly enhance lipophilicity, with the highest value observed in O-Me-3-Iodo-L-Tyrosine (LogP = 3.1). This correlates with improved blood-brain barrier penetration, as seen in IMT and its derivatives .

- Metabolic Stability : IMT and O-Me derivatives exhibit superior resistance to deiodination compared to MIT and the methyl ester form, making them preferred for in vivo imaging .

Functional and Application-Based Comparisons

Enzymatic Interactions

- MIT: Acts as a substrate for iodotyrosine deiodinase (IYD), facilitating iodine recycling in the thyroid gland.

- O-Me Derivatives : Resist deiodination entirely, making them inert in thyroid-related pathways but valuable for stable isotopic labeling .

Q & A

Q. What are the optimal synthetic routes for preparing 3-iodo-L-tyrosine methyl ester hydrochloride, and how can purity be validated?

The synthesis typically involves iodination of L-tyrosine methyl ester followed by hydrochloride salt formation. A two-step approach is common:

Esterification : React L-tyrosine with methanol under acidic conditions to form the methyl ester.

Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., acetic acid) to introduce the iodine substituent at the 3-position of the aromatic ring .

Purity Validation :

Q. How should researchers handle and store 3-iodo-L-tyrosine methyl ester hydrochloride to ensure stability?

- Storage : Store at −20°C in airtight, light-protected containers to prevent hydrolysis of the methyl ester and degradation of the iodine substituent .

- Handling : Reconstitute in anhydrous dimethyl sulfoxide (DMSO) for cell-based assays to minimize ester hydrolysis. Avoid aqueous buffers with pH >7.0, which accelerate decomposition .

Q. What analytical techniques are critical for characterizing this compound in biological matrices?

- LC-MS/MS : Quantify trace amounts in plasma or tissue using a triple quadrupole mass spectrometer (MRM mode) with transitions specific to the molecular ion [M+H] (m/z ~398) .

- Radiolabeling : Use C-labeled L-tyrosine precursors to track metabolic incorporation in tracer studies .

Advanced Research Questions

Q. How does the methyl ester group influence the compound’s interaction with tyrosine-processing enzymes (e.g., tyrosine hydroxylase)?

The methyl ester enhances cell permeability by masking the carboxylic acid group, allowing passive diffusion into cells. However, intracellular esterases hydrolyze the ester to release the active 3-iodo-L-tyrosine, which competes with endogenous tyrosine for enzyme binding. Kinetic assays (e.g., fluorescence polarization) reveal a of ~15 μM for tyrosine hydroxylase inhibition, suggesting competitive binding at the active site .

Q. How can researchers resolve contradictory data on the compound’s stability in different buffer systems?

Contradictions often arise from pH-dependent ester hydrolysis. For example:

Q. What strategies are recommended for optimizing iodination efficiency while minimizing byproducts?

- Electrophilic Substitution : Use iodine monochloride (ICl) in acetic acid at 0°C to direct iodination to the 3-position. Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).

- Byproduct Control : Add sodium thiosulfate to quench excess iodine and purify via silica gel chromatography (yield: 65–75%) .

Q. How does 3-iodo-L-tyrosine methyl ester hydrochloride compare to analogs (e.g., 3-nitro or 3-bromo derivatives) in enzyme inhibition assays?

Comparative studies using fluorescence-based assays show:

Q. What experimental designs are suitable for studying the compound’s role in thyroid hormone synthesis pathways?

- In Vitro : Use FRTL-5 thyroid cells to measure thyroglobulin iodination via I incorporation assays .

- In Vivo : Administer the compound to hypothyroid rodent models and monitor serum T3/T4 levels via ELISA, controlling for iodine uptake kinetics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.